molecular formula C23H18N4O3S3 B2654761 ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864939-04-8

ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2654761
CAS RN: 864939-04-8
M. Wt: 494.6
InChI Key: AOODDOFZZVJNDK-UHFFFAOYSA-N
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Description

“Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a benzo[d]thiazol-2-yl group, a thiophene-2-carboxamido group, and a dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate group .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. Unfortunately, the specific synthesis process for this compound is not available in the retrieved papers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings, including a benzo[d]thiazol-2-yl ring, a thiophene ring, and a dihydrothieno[2,3-c]pyridine ring . These rings are connected by amide and ester linkages, and the molecule also contains a cyano group .

Scientific Research Applications

Synthesis and Chemical Properties

  • The novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a related chemical structure, has been designed and synthesized, indicating a process for developing similar compounds like ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Tang Li-jua, 2015).

Potential Therapeutic Applications

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally similar, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications for similar compounds (V. U. Jeankumar et al., 2013).

Heterocyclic Synthesis

  • This compound, due to its complex heterocyclic structure, could be utilized in the synthesis of diverse heterocyclic compounds, which is a critical aspect in medicinal chemistry and drug design (R. Mohareb et al., 2004).

Anticancer Research

  • Related compounds have been used in anticancer research, indicating the potential for this compound to be explored in this field (E. Gad et al., 2020).

Insecticidal Properties

  • Some innovative heterocycles incorporating similar thiadiazole moiety have been synthesized and assessed for insecticidal properties against Spodoptera littoralis, suggesting a potential avenue for research into the insecticidal properties of this compound (A. Fadda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers . As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c1-2-30-23(29)27-10-9-13-14(11-24)21(33-19(13)12-27)26-20(28)17-7-8-18(31-17)22-25-15-5-3-4-6-16(15)32-22/h3-8H,2,9-10,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOODDOFZZVJNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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